molecular formula C5H10O2 B8362146 2-(Hydroxymethyl)butanal

2-(Hydroxymethyl)butanal

Cat. No.: B8362146
M. Wt: 102.13 g/mol
InChI Key: XIKVGYYSAJEFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)butanal (CAS: Not explicitly provided in evidence) is a branched aldehyde derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. Structurally, it features a hydroxymethyl group (-CH₂OH) attached to the second carbon of the butanal backbone (CH₃-CH(CH₂OH)-CH₂-CHO). This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceutical and specialty chemical applications, due to the reactivity of its aldehyde and hydroxyl functional groups .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-(hydroxymethyl)butanal

InChI

InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h3,5,7H,2,4H2,1H3

InChI Key

XIKVGYYSAJEFFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Hydroxymethyl)butanal with structurally related aldehydes and hydroxymethyl-containing compounds, highlighting key differences in molecular properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications
This compound C₅H₁₀O₂ 102.13 Hydroxymethyl at C2 of butanal Hypothesized use in organic synthesis; potential precursor for pharmaceuticals or polymers.
2-Hydroxybutanal C₄H₈O₂ 88.11 Hydroxyl at C2 of butanal Used in flavor/fragrance industries; detected in plant volatile profiles .
3-Hydroxybutanal C₄H₈O₂ 88.11 Hydroxyl at C3 of butanal Intermediate in chemical synthesis; commercial availability noted .
2-Ethyl-2-(hydroxymethyl)butanal C₇H₁₄O₂ 130.18 Ethyl and hydroxymethyl at C2 Specialty chemical intermediate; CAS: 1634-72-6 .
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 Hydroxyl at C3, dimethyl at C2 Used in polymer production; CAS: 597-31-9 .

Key Observations:

Functional Group Position: The position of hydroxyl/hydroxymethyl groups significantly impacts reactivity. For example, 2-Hydroxybutanal (C2 hydroxyl) is more polar than 3-Hydroxybutanal (C3 hydroxyl), affecting solubility and intermolecular interactions .

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., 2-Ethyl-2-(hydroxymethyl)butanal, 130.18 g/mol) are often used in specialty polymers or coatings due to their stability .
  • Lower molecular weight analogs like 2-Hydroxybutanal are volatile and suitable for flavor applications .

Pharmaceutical Relevance :

  • Hydroxymethyl groups enhance hydrogen-bonding capacity, making such compounds valuable in drug design. For instance, hydroxymethyl-containing pyrrolidine derivatives are used in RNA polymerase inhibitors .

Research Findings and Data Gaps

  • Safety Data : A related compound, 2-(hydroxymethylidene)-3,3-dimethylbutanal, is labeled for industrial use only, suggesting similar handling precautions for hydroxymethyl aldehydes .
  • Biological Activity: Hydroxymethyl groups in aldehydes may confer antimicrobial properties, as seen in phenylethanol derivatives , but specific studies on this compound are lacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)butanal, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with aldol condensation of formaldehyde and butanal under basic catalysis (e.g., NaOH). Optimize temperature (40–60°C) and molar ratios (1:1.2 formaldehyde:butanal) to minimize side reactions like over-oxidation. Purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress with GC-MS or NMR to confirm structural integrity .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodology : Use 1H^1H-NMR to identify characteristic peaks: the aldehyde proton (~9.8 ppm) and hydroxymethyl group (~3.6–4.0 ppm). Compare with IR spectroscopy (C=O stretch ~1720 cm1^{-1}, O-H stretch ~3400 cm1^{-1}). For stereoisomers, employ chiral HPLC or polarimetry .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Test stability in inert atmospheres (N2_2) at 4°C, −20°C, and room temperature. Use LC-MS to detect degradation products (e.g., oxidation to carboxylic acids). Stabilize with antioxidants (e.g., BHT) in anhydrous solvents like THF .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its reactivity in enzyme-catalyzed reactions?

  • Methodology : Conduct kinetic assays with dehydrogenases (e.g., alcohol dehydrogenase) to compare reaction rates with analogs lacking the hydroxymethyl group. Use molecular docking simulations (e.g., AutoDock Vina) to analyze steric and electronic interactions at active sites .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentrations). Replicate studies under standardized protocols. Use SAR (Structure-Activity Relationship) models to identify critical functional groups. Cross-validate with in vitro/in vivo toxicity screens .

Q. How can this compound be functionalized to study its role in metabolic pathways?

  • Methodology : Introduce isotopic labels (e.g., 13C^{13}C-formaldehyde) during synthesis. Track metabolic fate via LC-MS/MS in hepatocyte cultures. Compare with radiolabeled tracers (e.g., 14C^{14}C) for quantitative flux analysis .

Q. What computational methods predict the interactions of this compound with biological targets?

  • Methodology : Apply DFT (Density Functional Theory) to model electronic properties. Use MD (Molecular Dynamics) simulations (e.g., GROMACS) to study binding dynamics with proteins like cytochrome P450. Validate with SPR (Surface Plasmon Resonance) for binding affinity measurements .

Data Analysis & Experimental Design

Q. How to design a robust experimental protocol for studying this compound’s role in oxidative stress pathways?

  • Methodology :

  • In vitro : Expose cell lines (e.g., HepG2) to varying concentrations. Measure ROS (Reactive Oxygen Species) with DCFH-DA assay. Include controls (e.g., N-acetylcysteine) to confirm specificity.
  • In silico : Use pathway analysis tools (e.g., KEGG, Reactome) to map oxidative stress-related genes/proteins .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC50_{50} values with 95% confidence intervals. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD) .

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